4-(Phenylthio)benzaldehyde

Vue d'ensemble

Description

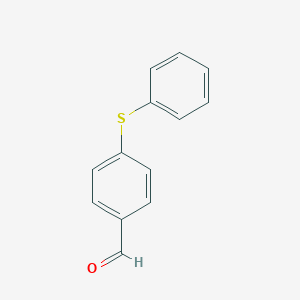

4-(Phenylthio)benzaldehyde is an organic compound with the molecular formula C13H10OS. It is characterized by a benzaldehyde group substituted with a phenylthio group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzaldehyde typically involves the reaction of benzaldehyde with thiophenol in the presence of a catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a multi-step process. This process often involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Phenylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(Phenylthio)benzoic acid.

Reduction: Reduction reactions can convert it to 4-(Phenylthio)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-(Phenylthio)benzoic acid.

Reduction: 4-(Phenylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

4-(Phenylthio)benzaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Phenylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in electron-donating interactions, influencing the reactivity of the aldehyde group. This compound can act as an electrophile in nucleophilic addition reactions, forming intermediates that undergo further transformations .

Comparaison Avec Des Composés Similaires

Benzaldehyde: Lacks the phenylthio group, making it less reactive in certain nucleophilic substitution reactions.

4-(Methylthio)benzaldehyde: Contains a methylthio group instead of a phenylthio group, resulting in different reactivity and applications.

4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a sulfanyl group, leading to variations in chemical behavior.

Uniqueness: 4-(Phenylthio)benzaldehyde is unique due to the presence of the phenylthio group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its significance .

Activité Biologique

4-(Phenylthio)benzaldehyde is an organic compound characterized by the presence of a phenylthio group attached to a benzaldehyde moiety. Its molecular formula is CHOS, with a molecular weight of 214.28 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its unique structural features that may impart significant biological activities.

1. Antimicrobial Properties

Research on similar thioether compounds indicates that they may exhibit antimicrobial activity. For instance, compounds with thioether functionalities have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

2. Cytochrome P450 Interaction

Compounds structurally related to this compound have been studied for their interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and potential toxicity of related compounds.

3. Cytotoxicity Studies

Although direct cytotoxicity studies on this compound are scarce, the evaluation of similar aldehydes has revealed varying degrees of cytotoxic effects against cancer cell lines. Such findings highlight the need for further investigation into the cytotoxic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-(Methoxy)benzaldehyde | Aromatic aldehyde | Contains a methoxy group enhancing solubility |

| 4-(Chlorobenzene)thioether | Thioether | Contains chlorine; potential for electrophilic substitution |

| 2-(Phenylthio)benzaldehyde | Similar thioether | Different position of thio group; may exhibit different reactivity |

| 4-(Nitrophenyl)benzaldehyde | Nitro-substituted | Exhibits strong electron-withdrawing effects |

The presence of the phenylthio group in this compound distinguishes it from other benzaldehydes by potentially influencing both its chemical reactivity and biological activity.

Propriétés

IUPAC Name |

4-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNBWBPUFMZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153019 | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-88-4 | |

| Record name | 4-(Phenylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common synthetic route for producing 4-(phenylthio)benzaldehyde?

A: A highly efficient method involves the substitution reaction between 4-bromobenzaldehyde and thiophenol, catalyzed by potassium carbonate and copper iodide. This method yields this compound with a yield of 85.2%. []

Q2: How is the structure of this compound confirmed?

A: The synthesized compound can be characterized using various analytical techniques. These include elemental analysis and infrared (IR) spectroscopy to confirm its structure. [] Further structural confirmation can be obtained through nuclear magnetic resonance (1H-NMR) spectroscopy and mass spectrometry (MS). []

Q3: What is a notable application of this compound in materials science?

A: this compound serves as a precursor for synthesizing new thiolated nitrophenylhydrazone crystals with potential applications in nonlinear optics. When reacted with 4-nitrophenylhydrazone, it forms crystals that exhibit both λ-shaped packing due to hydrogen bonding and a herringbone-shaped packing arising from the biphenyl sulfane groups. This unique packing arrangement contributes to a significant macroscopic second-order nonlinearity, making it a promising material for nonlinear optical devices. []

Q4: Beyond nonlinear optics, what other applications are being explored for this compound derivatives?

A: Researchers are investigating the use of this compound as a building block for synthesizing novel furan, pyrimidine, and pyrimido(1,2-a)pyrimidine derivatives containing the diphenyl sulfide moiety. These compounds exhibit promising antibacterial and antifungal activities in vitro against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.